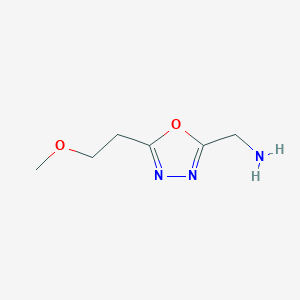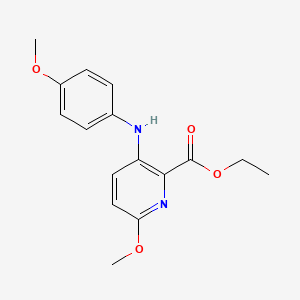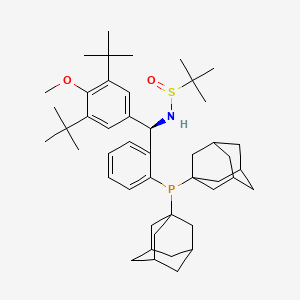
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the adamantane and phosphanyl groups, followed by their attachment to the phenyl ring
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis, facilitating various chemical transformations by stabilizing transition states and intermediates.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets and pathways.
Industry
In industry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2,2’-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’,6,6-tetramethylbiphenyl
- 3,3′-Bis-(3,5-di-tert-butyl-4-methoxyphenyl)-2,2′-bithiophene
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity patterns.
Eigenschaften
Molekularformel |
C46H68NO2PS |
|---|---|
Molekulargewicht |
730.1 g/mol |
IUPAC-Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51?/m1/s1 |
InChI-Schlüssel |
IXCFGONIVUSMBC-NDQNGSDGSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


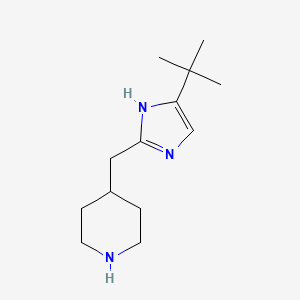

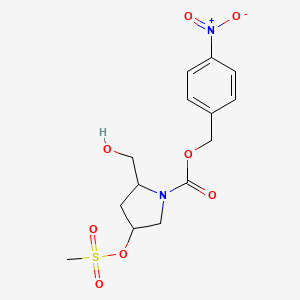

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
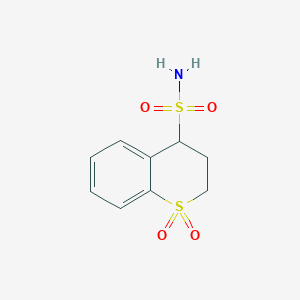
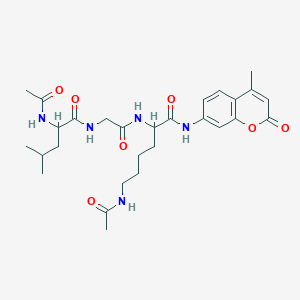
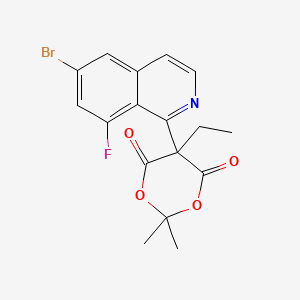
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
